![molecular formula C20H25BrN4O3 B5043442 2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL](/img/structure/B5043442.png)
2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL is a complex organic compound featuring a piperazine ring, a bromophenyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL typically involves multiple steps. One common approach is as follows:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenyl ethylamine to form 1-(4-bromophenyl)ethylamine.
Nitration: The bromophenyl intermediate undergoes nitration to introduce the nitro group, yielding 1-(4-bromophenyl)-2-nitroethane.
Piperazine Ring Formation: The nitroethane derivative is then reacted with piperazine under specific conditions to form the piperazine ring.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the piperazine ring and the bromophenyl group allows for specific interactions with biological macromolecules, influencing pathways related to neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromophenyl)piperazine: Shares the piperazine and bromophenyl moieties but lacks the nitrophenyl group.
4-Nitrophenylpiperazine: Contains the piperazine and nitrophenyl groups but lacks the bromophenyl group.
1-(4-Bromophenyl)-2-nitroethane: Contains the bromophenyl and nitrophenyl groups but lacks the piperazine ring.
Uniqueness
2-[4-(3-{[1-(4-BROMOPHENYL)ETHYL]AMINO}-4-NITROPHENYL)PIPERAZINO]-1-ETHANOL is unique due to the combination of the piperazine ring, bromophenyl group, and nitrophenyl group within a single molecule
Propiedades
IUPAC Name |
2-[4-[3-[1-(4-bromophenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O3/c1-15(16-2-4-17(21)5-3-16)22-19-14-18(6-7-20(19)25(27)28)24-10-8-23(9-11-24)12-13-26/h2-7,14-15,22,26H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBSFISOTGDCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,5-dimethylphenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5043361.png)
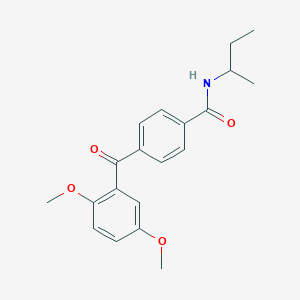
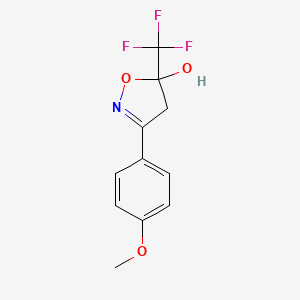
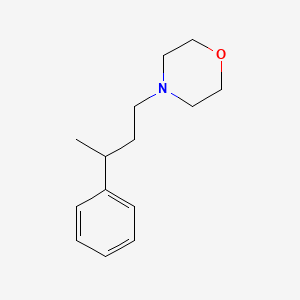
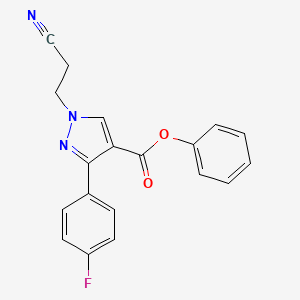


![[2-(4-bromophenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate](/img/structure/B5043404.png)
![(5E)-5-[[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5043412.png)
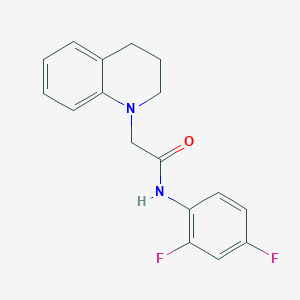
![1-(1,3-benzodioxol-5-ylmethyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B5043426.png)
![2-(4-chlorophenyl)-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5043432.png)
![ethyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B5043438.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5043441.png)
